molecular formula C18H30O3 B1263105 Etheroleic acid

Etheroleic acid

Cat. No.: B1263105
M. Wt: 294.4 g/mol
InChI Key: NQNHRHWFZHFAAH-XSWVPMOFSA-N
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Description

Etheroleic acid is a complex organic compound characterized by its unique structure, which includes multiple double bonds and an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Etheroleic acid can be achieved through several routes. One common method involves the use of Grignard reagents to form the carbon-carbon bonds necessary for the structure. The reaction typically involves the following steps:

  • Preparation of the Grignard reagent from hex-1-en-1-yl bromide and magnesium in dry ether.
  • Reaction of the Grignard reagent with a suitable aldehyde or ketone to form the corresponding alcohol.
  • Oxidation of the alcohol to the corresponding aldehyde or ketone.
  • Formation of the ether linkage through a Williamson ether synthesis, involving the reaction of the alcohol with an alkyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Etheroleic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or peroxides.

    Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated derivatives.

    Substitution: The ether linkage can undergo nucleophilic substitution reactions, leading to the formation of different ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium alkoxides (RO⁻) and halides (X⁻) are employed in substitution reactions.

Major Products

    Oxidation: Epoxides, peroxides.

    Reduction: Saturated derivatives.

    Substitution: Different ethers depending on the nucleophile used.

Scientific Research Applications

Etheroleic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including its effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Etheroleic acid involves its interaction with molecular targets and pathways. The compound can modulate enzyme activity, influence gene expression, and affect cellular signaling pathways. For example, it may inhibit specific enzymes involved in inflammatory processes, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

    (9Z,11E,13E)-octadeca-9,11,13-trienoic acid: A conjugated linolenic acid with similar double bond configurations.

    (9Z,11E)-9,11-hexadecadienal: A compound with similar structural features but different functional groups.

Uniqueness

Etheroleic acid is unique due to its specific combination of double bonds and ether linkage, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H30O3

Molecular Weight

294.4 g/mol

IUPAC Name

(9Z,11E)-12-[(E)-hex-1-enoxy]dodeca-9,11-dienoic acid

InChI

InChI=1S/C18H30O3/c1-2-3-4-13-16-21-17-14-11-9-7-5-6-8-10-12-15-18(19)20/h9,11,13-14,16-17H,2-8,10,12,15H2,1H3,(H,19,20)/b11-9-,16-13+,17-14+

InChI Key

NQNHRHWFZHFAAH-XSWVPMOFSA-N

SMILES

CCCCC=COC=CC=CCCCCCCCC(=O)O

Isomeric SMILES

CCCC/C=C/O/C=C/C=C\CCCCCCCC(=O)O

Canonical SMILES

CCCCC=COC=CC=CCCCCCCCC(=O)O

Synonyms

(9Z,11E,1'E)-12-(1'-hexenyloxy)-9,11-dodecadienoic acid
12-(1'-hexenyloxy)-9,11-dodecadienoic acid
etheroleic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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